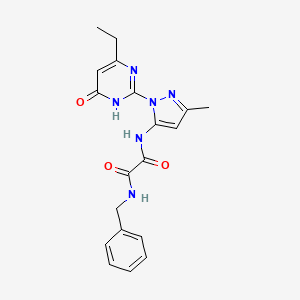![molecular formula C22H24ClN3O2S B2828533 6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215799-82-8](/img/structure/B2828533.png)
6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with multiple functional groups. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . It also has an acetamido group, which is a functional group consisting of an acetyl group (CH3C=O) single-bonded to a nitrogen atom . The compound also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The naphthalen-1-yl group could potentially be introduced through a Friedel-Crafts acylation or alkylation . The acetamido group might be introduced through an acylation of an amine . The tetrahydrothieno[2,3-c]pyridine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene moiety would contribute significant aromatic character to the molecule, while the tetrahydrothieno[2,3-c]pyridine ring would introduce heteroatomic character .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The naphthalene moiety could undergo electrophilic aromatic substitution reactions . The acetamido group could participate in various reactions involving the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .Scientific Research Applications
Heterocyclic Synthesis
Naphthyl derivatives, similar to 6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, have been explored in heterocyclic synthesis, leading to the development of various nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety. These compounds have potential applications in medicinal chemistry and drug development due to their diverse biological activities. For instance, compounds synthesized from reactions involving naphthyl derivatives have shown promise in areas like antimicrobial activity and the development of local anesthetics and anticancer agents. Such derivatives are instrumental in creating new therapeutic molecules through modifications that enhance their biological efficacy and pharmacokinetic properties (Hussein et al., 2009).
Antimicrobial and Antitumor Activities
The synthesis of new heterocyclic compounds using naphthyl derivatives has led to the discovery of molecules with significant antimicrobial and antitumor activities. These activities are crucial for developing new treatments for infections and cancer, addressing resistance to current drugs, and finding more effective and safer therapeutic options. The exploration of naphthyl-containing heterocyclic compounds in drug discovery has expanded the arsenal of potentially bioactive molecules, contributing to the advancement of pharmacotherapy in treating various diseases (Bialy & Gouda, 2011).
Pharmacological Applications
Research into naphthyl-containing compounds like this compound has shown promising pharmacological applications, including local anesthetic and anticancer properties. These compounds are of interest in developing new drugs with improved efficacy and reduced side effects for pain management and cancer treatment. The diverse biological activities of these naphthyl derivatives highlight their potential in medicinal chemistry and drug development, offering new pathways for treating various conditions (Jindal et al., 2003).
properties
IUPAC Name |
6-ethyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S.ClH/c1-2-25-11-10-17-18(13-25)28-22(20(17)21(23)27)24-19(26)12-15-8-5-7-14-6-3-4-9-16(14)15;/h3-9H,2,10-13H2,1H3,(H2,23,27)(H,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVDKGKGOPJORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)








![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2828465.png)

![6,8-Difluorospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B2828471.png)